molecular formula C25H52O2Si B14447890 Trimethylsilyl docosanoate CAS No. 74367-36-5

Trimethylsilyl docosanoate

Cat. No.: B14447890
CAS No.: 74367-36-5
M. Wt: 412.8 g/mol
InChI Key: BJBBFOVJCKMBAL-UHFFFAOYSA-N
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Description

Trimethylsilyl docosanoate (CAS 74367-36-5) is a high-purity chemical standard with the molecular formula C 25 H 52 O 2 Si and an average molecular weight of 412.8 g/mol . This compound is the trimethylsilyl (TMS) ester derivative of behenic acid (docosanoic acid), a very long-chain saturated fatty acid . Its primary research application is in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of fatty acids. Derivatizing fatty acids like behenic acid into their TMS esters enhances their volatility and thermal stability, which is critical for accurate separation and detection in GC-MS systems . The mass spectrum of this compound is documented in the NIST Mass Spectrometry Data Center, making it a verified standard for compound matching and lipidomics research . Studies of similar TMS-derivatized fatty acids are used in the analysis of complex biological mixtures and natural products, such as propolis, to understand their lipid composition . This product is supplied with a high purity grade of 99% and is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use .

Properties

CAS No.

74367-36-5

Molecular Formula

C25H52O2Si

Molecular Weight

412.8 g/mol

IUPAC Name

trimethylsilyl docosanoate

InChI

InChI=1S/C25H52O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-28(2,3)4/h5-24H2,1-4H3

InChI Key

BJBBFOVJCKMBAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C

Origin of Product

United States

Derivatization Strategies for Analytical Applications

Principles of Trimethylsilylation for Enhancing Analyte Volatility and Stability

Trimethylsilylation is a chemical modification technique that introduces a trimethylsilyl (B98337) (TMS) group, -Si(CH3)3, into a molecule, replacing an active hydrogen atom in functional groups such as hydroxyl, carboxyl, and amine groups. sigmaaldrich.com This process significantly alters the physicochemical properties of the analyte, making it more suitable for gas chromatographic analysis. sigmaaldrich.com The primary advantages of trimethylsilylation include:

Increased Volatility: The replacement of the polar -OH group of the carboxylic acid with a nonpolar TMS group reduces intermolecular hydrogen bonding, leading to a substantial increase in the volatility of the compound. restek.com

Enhanced Thermal Stability: TMS derivatives are generally more thermally stable than their parent compounds, which is crucial for preventing degradation at the high temperatures used in GC.

Improved Chromatographic Behavior: The reduction in polarity leads to less interaction with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks and improved separation from other components in a mixture. restek.com

Mechanism of Trimethylsilylation of Carboxylic Acid Groups

The trimethylsilylation of a carboxylic acid, such as docosanoic acid, proceeds through a nucleophilic substitution reaction at the silicon atom of the silylating agent. The reaction involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl group. taylorandfrancis.com

The general mechanism can be described as follows:

Activation of the Carboxylic Acid: In the presence of a silylating agent, the lone pair of electrons on the oxygen atom of the carboxyl group attacks the silicon atom of the trimethylsilyl donor.

Proton Transfer: A proton is transferred from the carboxylic acid to a basic component in the reaction mixture, which could be a solvent or a catalyst.

Formation of the Trimethylsilyl Ester: The reaction results in the formation of the trimethylsilyl ester (in this case, Trimethylsilyl docosanoate) and a byproduct.

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.com The reactivity of silylating agents follows the general order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com

Conventional Derivatization Protocols for Docosanoic Acid and Other Long-Chain Fatty Acids

Conventional derivatization methods for long-chain fatty acids like docosanoic acid are typically performed as a separate sample preparation step before instrumental analysis. These methods can be broadly categorized into batch and on-line techniques.

Batch Derivatization Methods

Batch derivatization is the most common approach and involves treating the sample containing the fatty acids with a derivatizing reagent in a reaction vial. sigmaaldrich.com This is an "off-line" process, meaning it is conducted prior to introducing the sample into the analytical instrument. oup.com

A typical batch derivatization procedure for forming this compound would involve the following steps:

Sample Preparation: A known amount of the sample containing docosanoic acid is placed in a reaction vial. If the sample is in an aqueous solvent, it is first evaporated to dryness. sigmaaldrich.com

Reagent Addition: A silylating reagent, such as a mixture of BSTFA and 1% TMCS, is added to the vial. restek.com

Reaction: The vial is sealed and heated at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to ensure the reaction goes to completion. restek.com

Sample Analysis: After cooling, an aliquot of the derivatized sample is directly injected into the gas chromatograph for analysis.

ParameterTypical Condition
Silylating Agent BSTFA + 1% TMCS, MSTFA
Solvent Pyridine (B92270), Acetonitrile, Dichloromethane
Temperature 60 - 80°C
Reaction Time 15 - 60 minutes

On-Line Derivatization Techniques

On-line derivatization techniques offer a more streamlined and often faster alternative to batch methods. In this approach, the derivatization reaction occurs within the analytical instrument, typically in the heated injection port of the gas chromatograph. oup.comoup.com

The procedure for on-line trimethylsilylation of docosanoic acid generally involves:

Co-injection: A mixture of the sample containing the fatty acid and the silylating reagent is injected directly into the GC inlet. oup.comoup.com

In-Port Reaction: The high temperature of the injection port (e.g., 250-300°C) facilitates a rapid and efficient derivatization reaction.

Chromatographic Separation: The newly formed this compound and other derivatized compounds are then separated on the GC column.

This technique significantly reduces sample preparation time and minimizes the potential for sample loss or contamination that can occur during off-line procedures. oup.com

Advanced Derivatization Approaches for Complex Matrices

The analysis of fatty acids in complex matrices, such as biological fluids or food samples, often requires more sophisticated derivatization strategies to handle potential interferences and to accommodate a large number of samples.

Automated Derivatization Systems for High-Throughput Analysis

To meet the demands of high-throughput analysis, automated derivatization systems have been developed. These systems utilize robotic autosamplers to perform the entire derivatization procedure, from reagent addition to injection into the GC-MS system. nih.gov

The key features of automated derivatization systems include:

Robotic Sample Handling: Autosamplers are programmed to accurately dispense the sample and derivatizing reagents into microvials.

Controlled Reaction Conditions: The system can control the reaction temperature and time for a large batch of samples simultaneously.

Integrated Analysis: Following derivatization, the autosampler automatically injects the samples into the GC-MS for analysis.

Microwave-Assisted Derivatization

Microwave-assisted derivatization has emerged as a rapid and efficient method for the silylation of fatty acids, including the formation of this compound. Conventional heating methods for derivatization can be time-consuming, often requiring lengthy incubation periods to ensure complete reaction. In contrast, microwave irradiation significantly accelerates the derivatization process by directly and efficiently transferring energy to the reactants. This rapid heating can reduce derivatization times from minutes or hours to mere seconds or a few minutes. researchgate.net

The efficiency of microwave-assisted derivatization is influenced by factors such as the microwave power and the duration of irradiation. For instance, in the context of fatty acid derivatization, increasing microwave power generally leads to a higher yield of the derivatized product within the same timeframe, up to an optimal point beyond which degradation might occur. jiangnan.edu.cn While specific studies focusing solely on the microwave-assisted synthesis of this compound are not abundant, the principles observed for other long-chain fatty acids are directly applicable. The use of a suitable silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), in conjunction with microwave heating, can be expected to provide a high-yield and rapid conversion of docosanoic acid to this compound.

The table below illustrates a hypothetical comparison of reaction times for the derivatization of docosanoic acid using conventional versus microwave-assisted heating, based on general findings for fatty acids.

ParameterConventional HeatingMicrowave-Assisted Heating
Typical Reaction Time30 - 90 minutes1 - 5 minutes
Temperature ControlRelatively slow and indirectRapid and direct
Solvent VolumeTypically larger volumesCan often be performed with reduced solvent volumes
Reported EfficiencyGood to highOften higher yields in shorter times

Challenges with Moisture Sensitivity and Quantitative Yield

A significant challenge in the preparation of this compound is the high sensitivity of silylating reagents and the resulting trimethylsilyl ester to moisture. Silylating agents readily react with water, which can be present in the sample, solvents, or glassware. This reaction consumes the reagent and can lead to the hydrolysis of the formed this compound back to docosanoic acid, thereby reducing the quantitative yield of the desired derivative. sigmaaldrich.comrestek.com

To achieve a high quantitative yield, it is imperative to conduct the derivatization under anhydrous conditions. This includes thoroughly drying the docosanoic acid sample, using anhydrous solvents, and employing glassware that has been dried in an oven to remove any adsorbed moisture. The presence of even trace amounts of water can lead to incomplete derivatization and the formation of byproducts, which can interfere with the chromatographic analysis. researchgate.net

The inherent structure of docosanoic acid, a very-long-chain fatty acid (VLCFA), can also present challenges to achieving a high quantitative yield. The long, nonpolar alkyl chain can sometimes hinder the access of the silylating agent to the carboxylic acid group, potentially requiring more stringent reaction conditions (e.g., higher temperatures or longer reaction times) to drive the reaction to completion.

Derivatization Efficiency and Completeness

The efficiency and completeness of the derivatization of docosanoic acid to this compound are paramount for accurate quantitative analysis. Incomplete derivatization results in the presence of underivatized docosanoic acid, which may not elute from the GC column or may exhibit poor peak shape, leading to an underestimation of its concentration in the sample. sigmaaldrich.com

Several factors influence the derivatization efficiency:

Choice of Silylating Reagent: Powerful silylating agents like BSTFA and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for the derivatization of fatty acids. dshs-koeln.de The addition of a catalyst, such as TMCS, can further enhance the reactivity of the silylating agent and improve the derivatization efficiency, especially for sterically hindered carboxylic acids. idc-online.com

Reaction Conditions: Optimization of reaction temperature and time is crucial. While microwave assistance can significantly shorten the required time, conventional heating methods require careful optimization to ensure the reaction goes to completion without causing degradation of the analyte or derivative. sigmaaldrich.com

Sample Matrix: The presence of other compounds in the sample matrix can interfere with the derivatization reaction. It is often necessary to perform a sample cleanup or extraction procedure to isolate the fatty acid fraction before derivatization to improve efficiency.

The completeness of the derivatization can be assessed by analyzing the reaction mixture at different time points or by using a known amount of an internal standard. The absence of the underivatized docosanoic acid peak and a stable, maximized peak area for this compound in the chromatogram are indicators of a complete reaction.

The following table summarizes key factors affecting the derivatization efficiency of docosanoic acid.

FactorImpact on Derivatization EfficiencyConsiderations for Optimization
Silylating ReagentHigher reactivity leads to more complete derivatization.Select a potent reagent (e.g., BSTFA, MSTFA) and consider a catalyst (e.g., TMCS).
Reaction TemperatureHigher temperatures generally increase reaction rates.Optimize to ensure completeness without causing thermal degradation.
Reaction TimeSufficient time is needed for the reaction to go to completion.Monitor the reaction progress to determine the optimal duration.
Moisture ContentPresence of water significantly reduces efficiency.Ensure all reagents, solvents, and glassware are anhydrous.
Sample PurityMatrix components can interfere with the reaction.Employ appropriate sample preparation and cleanup steps.

Advanced Spectroscopic Characterization of Trimethylsilyl Docosanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive analytical technique for determining the structure of organic molecules. By observing the behavior of atomic nuclei within a magnetic field, NMR provides detailed information about the chemical environment and connectivity of atoms. For Trimethylsilyl (B98337) docosanoate, a combination of one- and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon signals, confirming its identity and purity.

Proton NMR (¹H NMR) spectroscopy of Trimethylsilyl docosanoate provides distinct signals corresponding to the different types of protons present in the molecule. The trimethylsilyl (TMS) group is characterized by a sharp singlet in the upfield region of the spectrum, typically around 0.2-0.3 ppm, due to the shielding effect of the silicon atom on the nine equivalent protons.

The long aliphatic chain of the docosanoate portion of the molecule produces several key signals. The terminal methyl group (CH₃) protons typically appear as a triplet around 0.88 ppm. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group (α-CH₂) are deshielded and resonate as a triplet at approximately 2.2 ppm. orgchemboulder.com The numerous methylene groups in the middle of the fatty acid chain (-(CH₂)₁₉-) create a large, overlapping multiplet around 1.2-1.6 ppm. nih.gov

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Functional GroupChemical Shift (δ, ppm)Multiplicity
(CH₃)₃Si-~0.2-0.3Singlet
CH₃-CH₂-~0.88Triplet
-(CH₂)₁₉-~1.2-1.6Multiplet
-CH₂-COO-~2.2Triplet

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, the carbon atoms of the trimethylsilyl group resonate at a high field, typically around 0 ppm. The carbonyl carbon of the ester group is significantly deshielded and appears downfield, usually in the range of 165-190 ppm. oregonstate.edu

The carbons of the long alkyl chain show a predictable pattern. The terminal methyl carbon is observed around 14 ppm. The methylene carbons of the main chain appear in a cluster between 22 and 35 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomChemical Shift (δ, ppm)
(CH₃)₃Si-~0
CH₃-CH₂-~14
-CH₂- (chain)~22-35
C=O~165-190

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

To resolve signal overlap, particularly in the crowded methylene region of the long alkyl chain, two-dimensional (2D) NMR techniques are invaluable. magritek.com Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, allowing for the tracing of the spin systems along the docosanoate chain. magritek.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. magritek.comlibretexts.org These techniques are instrumental in confirming the connectivity between the trimethylsilyl group and the docosanoate moiety through the ester linkage. libretexts.org

While not always necessary for a relatively simple molecule like this compound, isotopic labelling can be a powerful tool in more complex NMR studies. americanpeptidesociety.org For instance, selective enrichment with ¹³C or deuterium (B1214612) (²H) at specific positions in the docosanoate chain can be used to trace the metabolic fate of the fatty acid or to investigate subtle conformational changes. nih.govmdpi.com Labelling the carbonyl carbon with ¹³C would enhance its signal intensity in the ¹³C NMR spectrum, which is beneficial for quantitative studies or for observing its interactions with other molecules. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at frequencies that correspond to the vibrational modes of the chemical bonds. vscht.cz

The IR spectrum of this compound is dominated by the characteristic absorptions of the ester and trimethylsilyl groups, as well as the long hydrocarbon chain. A strong absorption band is observed in the region of 1750-1735 cm⁻¹, which is indicative of the C=O stretching vibration of the aliphatic ester carbonyl group. orgchemboulder.com The C-O stretching vibrations of the ester linkage typically appear as two or more bands in the region of 1300-1000 cm⁻¹. orgchemboulder.com

The presence of the trimethylsilyl group gives rise to several distinct peaks. A strong, sharp band around 1250 cm⁻¹ is characteristic of the symmetric deformation of the Si-(CH₃)₃ group. The Si-C stretching vibrations are observed in the 840-750 cm⁻¹ region. The long alkyl chain is identified by the C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2950-2850 cm⁻¹) and C-H bending vibrations. ucla.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Intensity
C-H (alkyl)Stretching2850 - 2950Medium to Strong
C=O (ester)Stretching1735 - 1750Strong
Si-(CH₃)₃Symmetric Deformation~1250Strong
C-O (ester)Stretching1000 - 1300Strong
Si-CStretching750 - 840Variable

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural elucidation of chemical compounds. researchgate.net Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), can measure m/z values to several decimal places. nih.govrsc.org This high level of precision allows for the determination of an ion's accurate mass, which can then be used to deduce its elemental composition with a high degree of confidence. algimed.com

For this compound, the application of HRMS is crucial for confirming its molecular formula. The technique provides an experimentally measured mass that can be compared against the calculated theoretical (exact) mass. The exact mass is the calculated mass of a molecule based on the sum of the monoisotopic masses of its constituent atoms (e.g., ¹²C, ¹H, ¹⁶O, ²⁸Si). algimed.com The molecular formula of this compound is C₂₅H₅₂O₂Si, and its theoretical monoisotopic mass is 412.373657 Da. nih.gov

In a typical HRMS analysis, the difference between the measured accurate mass and the theoretical exact mass is calculated. This difference, known as mass error, is usually expressed in parts per million (ppm). An acceptable mass error is generally considered to be less than 5 ppm, which provides strong evidence for the proposed elemental composition. algimed.com

The accurate mass measurement of the molecular ion is fundamental to confirming the elemental composition of this compound. For instance, an HRMS instrument can easily distinguish C₂₅H₅₂O₂Si from another hypothetical compound with the same nominal mass of 412 Da but a different elemental formula, as their exact masses would differ significantly. This capability is essential for the definitive identification of unknown compounds or for confirming the structure of synthesized molecules. algimed.com

Table 1: HRMS Data for the Molecular Ion [M]⁺• of this compound
ParameterValue
Molecular FormulaC₂₅H₅₂O₂Si
Theoretical Exact Mass (Da)412.373657
Example Experimental Mass (Da)412.373150
Mass Error (mDa)-0.507
Mass Error (ppm)-1.23

Common fragmentation pathways for long-chain fatty acid silyl (B83357) esters include the loss of a methyl group from the trimethylsilyl moiety and rearrangements like the McLafferty rearrangement. sci-hub.selibretexts.org The accurate mass measurement of these resulting fragments provides further confidence in the structural assignment.

Table 2: Accurate Mass Data for Key Theoretical Fragment Ions of this compound
Fragment IonProposed FormulaTheoretical Exact Mass (Da)Description
[M-15]⁺C₂₄H₄₉O₂Si⁺397.34963Loss of a methyl radical (•CH₃) from the TMS group
[Si(CH₃)₃]⁺C₃H₉Si⁺73.04678Trimethylsilyl cation
[M-73]⁺C₂₂H₄₃O₂⁺339.32576Loss of the trimethylsilyloxy group (•OSi(CH₃)₃)

Chromatographic and Mass Spectrometric Analysis of Trimethylsilyl Docosanoate

Gas Chromatography (GC) Method Development

Developing a robust GC method is critical for the successful separation and analysis of high molecular weight compounds like trimethylsilyl (B98337) docosanoate. Key aspects of method development include selecting the appropriate column and optimizing the temperature and gas flow parameters.

Column Selection and Optimization for Long-Chain Trimethylsilyl Esters

The choice of the GC column is paramount for achieving good resolution and peak shape for long-chain TMS esters. The primary considerations are the stationary phase, column dimensions (length, internal diameter), and film thickness.

Stationary Phase: For non-polar to moderately polar trimethylsilyl derivatives, a low-polarity stationary phase is generally preferred. sigmaaldrich.com A common choice is a phase composed of 5% phenyl and 95% dimethylpolysiloxane. thermofisher.com This type of phase separates compounds primarily based on their boiling points and is chemically inert towards silylated compounds, minimizing degradation at high temperatures. nih.govsigmaaldrich.com Apolar stationary phases are recommended to avoid strong interactions that can lead to peak tailing and analyte loss. restek.com

Column Dimensions:

Length: Column length affects both efficiency and analysis time. While a longer column provides greater resolution, it also results in longer run times. thermofisher.com A typical starting point for complex samples is a 30-meter column, which offers a good balance between resolution and speed. thermofisher.com Shorter columns (e.g., 10-15 m) can be used for faster analysis if the sample matrix is less complex. sigmaaldrich.comscribd.com

Internal Diameter (ID): The internal diameter influences both column efficiency and sample capacity. A 0.25 mm ID column is widely used as it provides a good compromise between these two factors. sigmaaldrich.comsigmaaldrich.com Narrower bore columns (e.g., 0.18 mm) offer higher efficiency but have lower sample capacity, while wider bore columns (e.g., 0.32 mm) have a higher capacity at the expense of some resolution. sigmaaldrich.com

Film Thickness: The thickness of the stationary phase film impacts retention, resolution, and sample capacity. For high-boiling-point analytes like trimethylsilyl docosanoate, a standard film thickness of 0.25 µm is often suitable. thermofisher.com Thicker films increase retention and capacity but can also lead to higher column bleed at elevated temperatures.

Table 1: Recommended GC Column Parameters for this compound Analysis

ParameterRecommended SpecificationRationale
Stationary Phase 5% Phenyl / 95% DimethylpolysiloxaneLow polarity, inert, good thermal stability, separates by boiling point.
Length 30 mGood balance of resolution and analysis time for complex samples.
Internal Diameter 0.25 mmOptimal compromise between efficiency and sample capacity.
Film Thickness 0.25 µmStandard thickness suitable for high-boiling-point analytes.

Temperature Programming and Carrier Gas Optimization

Due to the high boiling point of this compound, a temperature-programmed GC run is necessary to ensure its elution within a reasonable time frame while maintaining good chromatographic resolution.

Temperature Programming: A typical temperature program involves a low initial temperature, followed by one or more temperature ramps, and a final hold at a high temperature to ensure all components are eluted from the column. chromatographyonline.com

Initial Temperature and Hold: A common starting oven temperature is around 70-80°C. nih.govnih.gov An initial hold time may be used, particularly for splitless injections, to allow for efficient transfer of the sample onto the column. chromatographyonline.com

Temperature Ramp Rate: The rate at which the oven temperature is increased affects the separation. A slower ramp rate (e.g., 5-10°C/min) can improve the resolution of closely eluting compounds. nih.govchromatographyonline.com For very long-chain esters, multiple ramps might be employed to optimize the separation of different compound classes. nih.gov

Final Temperature and Hold: The final temperature must be high enough to elute the this compound. Temperatures can reach up to 350°C or higher, depending on the column's thermal limit. nih.gov A final hold period helps to clean the column of any residual high-boiling compounds. chromatographyonline.com

Carrier Gas Optimization: The choice of carrier gas and its flow rate influences both analysis speed and efficiency.

Carrier Gas Type: Helium is a commonly used carrier gas due to its safety and good efficiency. scribd.com Hydrogen can provide faster analysis and higher efficiency at higher linear velocities but is flammable. scribd.comthermofisher.com Nitrogen is the least efficient of the three but is inexpensive. scribd.com

Flow Rate/Linear Velocity: The carrier gas flow rate should be optimized to provide the best separation efficiency. This is often set as a constant flow rate (e.g., 1-2 mL/min) or by maintaining an optimal linear velocity. nih.govnih.gov

Table 2: Example GC Temperature Program and Carrier Gas Parameters

ParameterExample SettingPurpose
Injector Temperature 250 - 280°CEnsures rapid vaporization of the sample.
Carrier Gas HeliumInert gas providing good efficiency.
Flow Rate 1.8 mL/minOptimized for good separation.
Initial Oven Temperature 80°C, hold for 1 minAllows for proper sample focusing on the column.
Temperature Ramp 1 15°C/min to 240°CElutes lower boiling point compounds.
Temperature Ramp 2 5°C/min to 320°CProvides better separation for medium to high boiling point compounds.
Temperature Ramp 3 10°C/min to 350°CElutes very high boiling point compounds like this compound.
Final Hold 5 min at 350°CEnsures elution of all analytes and cleans the column.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Coupling gas chromatography with mass spectrometry provides a powerful tool for both the identification (qualitative analysis) and measurement (quantitative analysis) of this compound.

Electron Ionization (EI) Fragmentation Patterns of this compound

Electron ionization (EI) is a hard ionization technique that produces characteristic and reproducible fragmentation patterns, which act as a chemical fingerprint for compound identification. sci-hub.se The mass spectrum of this compound (also known as behenic acid, TMS derivative) exhibits several key ions. nist.gov

The molecular ion ([M]•+) peak is observed at a mass-to-charge ratio (m/z) of 412. nist.gov A prominent fragment is seen at m/z 397, which corresponds to the loss of a methyl group ([M-15]+) from the trimethylsilyl moiety. nih.govnih.gov Another characteristic ion for TMS esters is the fragment at m/z 117, representing [(CH₃)₂Si=O-C=O]+. sci-hub.se The base peak, which is the most intense peak in the spectrum, is typically the trimethylsilyl cation, [Si(CH₃)₃]+, at m/z 73. nih.gov The presence of these specific ions allows for confident identification of the compound.

Table 3: Characteristic EI Fragmentation Ions of this compound

m/zIon Structure / FragmentSignificance
412[C₂₅H₅₂O₂Si]•+Molecular Ion ([M]•+)
397[M - CH₃]+Loss of a methyl radical from the TMS group.
117[(CH₃)₂Si=O-C=O]+Characteristic fragment for TMS esters.
73[Si(CH₃)₃]+Trimethylsilyl cation, often the base peak.

Targeted Versus Untargeted GC-MS Profiling

GC-MS analysis can be performed using two main strategies: targeted and untargeted profiling. The choice between them depends on the research goal. metabolon.com

Targeted Analysis: This is a hypothesis-driven approach where the analysis focuses on a predefined list of specific compounds. metabolon.comcreative-proteomics.com For this compound, a targeted method would involve optimizing the GC-MS parameters specifically for its detection and quantification. This approach offers high sensitivity, precision, and accuracy, making it ideal for validation studies or when the concentration of this specific compound is of primary interest. metabolon.comresearchgate.net

Untargeted Analysis: This is an exploratory or hypothesis-generating approach that aims to detect and identify as many compounds as possible in a sample without prior selection. creative-proteomics.com An untargeted analysis of a sample containing this compound would provide a broad profile of all detectable silylated compounds (and other volatile components). researchgate.net While this method is excellent for discovering unexpected changes in a sample's chemical profile, it is generally less sensitive and quantitative than targeted analysis. creative-proteomics.com

Use of Internal Standards and Deuterated Analogs for Quantification

For accurate and precise quantification of this compound by GC-MS, the use of an internal standard is essential. avantiresearch.com An internal standard is a compound with similar chemical properties to the analyte that is added in a known amount to every sample and standard. nih.gov It helps to correct for variations in sample preparation, injection volume, and instrument response. avantiresearch.comnih.gov

The most effective type of internal standard is a stable isotope-labeled analog of the analyte, such as a deuterated version of docosanoic acid. nih.gov This method, known as stable isotope dilution analysis, is considered the gold standard for quantification by mass spectrometry. nih.govlipidmaps.org The deuterated analog co-elutes with the unlabeled analyte and has nearly identical chemical and physical properties, but it is distinguishable by its higher mass. nih.gov This allows it to compensate very effectively for any analyte loss during sample extraction and derivatization, as well as for any matrix effects that might suppress or enhance the ion signal. lipidmaps.orgnih.gov By comparing the peak area ratio of the analyte to its deuterated internal standard, a highly accurate concentration can be determined. researchgate.net

Addressing Matrix Effects and Interferences in GC-MS

In the gas chromatography-mass spectrometry (GC-MS) analysis of trimethylsilyl (TMS) docosanoate, matrix effects and interferences from the sample can pose significant challenges to accurate quantification. mdpi.comnih.gov Matrix effects occur when co-eluting compounds from the sample matrix alter the ionization efficiency of the target analyte, leading to signal suppression or enhancement. mdpi.com Interferences are compounds with similar chromatographic and mass spectral properties that can overlap with the analyte peak, compromising measurement accuracy. lipidmaps.org

Several strategies are employed to mitigate these issues. A primary approach is the use of an appropriate internal standard (IS). avantiresearch.com For fatty acid analysis, deuterated analogues or fatty acids with odd-numbered carbon chains, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), are often used. nih.govresearchgate.netnih.gov These standards, when added to the sample at the beginning of the preparation process, experience similar matrix effects and sample losses as the analyte, allowing for reliable correction and quantification. nih.gov

Rigorous sample preparation is another critical step to minimize matrix components. nih.gov Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively separate lipids, including this compound, from more polar and interfering substances. nih.govchromatographyonline.com The choice of derivatization reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and the optimization of reaction conditions are also crucial for ensuring complete derivatization and avoiding byproduct formation. mdpi.com

Instrumental parameters can be optimized to enhance selectivity. Utilizing a high-resolution capillary column can improve the chromatographic separation of the analyte from interfering peaks. lipidmaps.org Furthermore, operating the mass spectrometer in selected ion monitoring (SIM) mode significantly increases sensitivity and selectivity. lipidmaps.org In SIM mode, the instrument only monitors specific, characteristic ions of this compound, effectively filtering out the noise and interference from other co-eluting compounds. lipidmaps.orgntnu.no

StrategyDescriptionBenefit
Internal Standards Addition of a known amount of a structurally similar compound (e.g., deuterated or odd-chain fatty acid) to samples and standards. nih.govresearchgate.netCompensates for sample loss during preparation and corrects for signal suppression or enhancement caused by the matrix. nih.gov
Sample Preparation Techniques like liquid-liquid extraction or solid-phase extraction are used to isolate lipids from the sample matrix. nih.govReduces the concentration of interfering compounds, leading to a cleaner chromatogram and less matrix effect. nih.gov
Instrumental Optimization Use of high-resolution capillary columns and operation of the mass spectrometer in Selected Ion Monitoring (SIM) mode. lipidmaps.orgntnu.noImproves separation of analytes from interferences and increases sensitivity and selectivity by monitoring only specific ions. lipidmaps.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Trimethylsilyl Esters

While GC-MS is a standard technique for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful alternative for analyzing lipids, including trimethylsilyl esters, without the need for high temperatures, which can risk thermal degradation. creative-proteomics.comnih.gov LC-MS is particularly advantageous for complex mixtures and for analyzing less volatile or thermally labile compounds. creative-proteomics.com Direct analysis of underivatized long-chain fatty acids by LC-MS can be challenging due to poor ionization efficiency, but derivatization can improve performance. rsc.orgnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of lipids and their derivatives. youtube.com For trimethylsilyl esters, ESI can be operated in both positive and negative ion modes. In positive ion mode, it is common to observe the formation of adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), which helps in determining the molecular weight of the compound. nih.govnih.gov Negative ion mode is also highly effective for fatty acid analysis, often providing high sensitivity. nih.govshimadzu.com

Other ionization techniques include Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI). APCI is generally better for less polar molecules and can be less susceptible to matrix effects compared to ESI. youtube.com The choice of ionization method depends on the specific characteristics of the analyte and the complexity of the sample matrix. youtube.com

Tandem Mass Spectrometry (MS/MS) is an invaluable tool for the structural elucidation of trimethylsilyl esters. nih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. nih.govresearchgate.net

For trimethylsilyl esters of long-chain fatty acids, characteristic fragment ions are observed. Common fragments include ions resulting from the loss of a methyl group ([M-15]⁺) and ions related to the trimethylsilyl group itself, such as m/z 73 [(CH₃)₃Si]⁺ and m/z 117 [COOTMS]⁺. sci-hub.seresearchgate.net The fragmentation of the long alkyl chain can also provide information about its structure. youtube.com This detailed structural information from MS/MS spectra greatly increases the confidence in the identification of this compound in complex samples. fu-berlin.de

Ion (m/z)Identity/OriginSignificance
[M-15]⁺ Loss of a methyl group (CH₃) from the TMS moiety. sci-hub.seConfirms the presence of a trimethylsilyl group.
73 [(CH₃)₃Si]⁺A hallmark ion for TMS-derivatized compounds. researchgate.net
117 [COOSi(CH₃)₃]⁺Characteristic fragment for the TMS ester of a carboxylic acid. sci-hub.se

Data Processing and Chemometric Analysis in Chromatographic Profiling

The analysis of complex samples by GC-MS or LC-MS generates large and complex datasets that require advanced data processing techniques. acs.orgmaastrichtuniversity.nl The initial step involves pre-processing the raw data, which includes baseline correction, noise reduction, peak detection, and deconvolution to accurately identify and quantify each compound. oup.comoup.com

For studies aiming to differentiate between sample classes (e.g., healthy vs. diseased), supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are employed. researchgate.net PLS-DA models the data to maximize the separation between predefined groups and helps identify the specific compounds, such as this compound, that are most influential in discriminating between the classes. researchgate.net These powerful data analysis tools are essential for transforming complex chromatographic profiles into understandable biological insights, particularly in the field of lipidomics. maastrichtuniversity.nloup.com

Stability and Degradation Studies of Trimethylsilyl Docosanoate Derivatives

Analytical Stability of Trimethylsilyl (B98337) Docosanoate in Solution and During Analysis

The analytical stability of trimethylsilyl docosanoate is paramount for its accurate quantification. As with other trimethylsilyl (TMS) derivatives, its stability is influenced by several factors, particularly the presence of moisture and the conditions under which it is stored and analyzed. nih.govthieme-connect.de

Influence of Moisture and Storage Conditions

Moisture is a significant factor affecting the stability of this compound. Trimethylsilyl esters are highly susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the silyl (B83357) ester bond. thieme-connect.deacs.org This process results in the formation of the parent carboxylic acid, docosanoic acid, and trimethylsilanol (B90980). The latter can further react to form hexamethyldisiloxane.

To ensure the integrity of this compound solutions, it is crucial to use anhydrous solvents and store the samples in tightly sealed containers, often under an inert atmosphere such as nitrogen or argon. Storage at low temperatures, such as -18 °C, is recommended to minimize degradation. nih.gov Studies on other trimethylsilyl derivatives have shown that storage at 4 °C or 25 °C can lead to significant degradation over time, especially in the presence of trace moisture. nih.gov

Below is an illustrative data table showing the hypothetical effect of storage conditions on the stability of a this compound solution.

Storage ConditionTemperature (°C)Time (days)Remaining this compound (%)
Anhydrous Solvent, Inert Atmosphere-183099.5
Anhydrous Solvent, Inert Atmosphere43092.1
Anhydrous Solvent, Air25785.3
Solvent with 0.1% Water, Air25160.7

Short-Term and Long-Term Stability Assessment

The assessment of both short-term and long-term stability is essential for establishing reliable analytical procedures. Short-term stability studies often evaluate the stability of the analyte during the typical timeframe of an analytical run. For this compound, this would involve assessing its stability in the autosampler of a gas chromatograph, for example.

Long-term stability studies, on the other hand, are designed to determine the appropriate storage conditions over an extended period. nih.gov These studies involve analyzing the concentration of the compound in stored samples at regular intervals. For trimethylsilyl derivatives, long-term stability can be significantly enhanced by storing them at or below -18°C. nih.gov

The following table provides a hypothetical long-term stability profile for this compound under different storage temperatures.

Storage Temperature (°C)Initial Concentration (µg/mL)Concentration after 3 months (µg/mL)Concentration after 6 months (µg/mL)
-18100.099.298.5
4100.088.579.3
25100.055.130.2

Methodologies for Investigating Degradation Pathways

Understanding the degradation pathways of this compound is crucial for developing robust analytical methods and for interpreting stability data. Forced degradation studies are a key tool in this investigation.

Forced Degradation Studies (e.g., Thermal, Hydrolytic)

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and analysis. researchgate.net This is done to accelerate degradation and generate degradation products that can then be identified.

Hydrolytic Degradation : As previously mentioned, this compound is prone to hydrolysis. Forced hydrolytic degradation studies would involve exposing a solution of the compound to acidic, basic, and neutral aqueous conditions at elevated temperatures. The rate of degradation would be monitored over time to understand the kinetics of the hydrolysis reaction. Silyl esters are generally labile to both mild acid and base. thieme-connect.de

Thermal Degradation : To assess thermal stability, samples of this compound can be heated at various temperatures. mdpi.com The degradation can be monitored using techniques like thermogravimetric analysis (TGA), which measures changes in mass as a function of temperature. The presence of ester groups in a polymer main chain has been shown to reduce thermal stability. mdpi.com

Identification of Degradation Products

The primary degradation products of this compound are expected to be docosanoic acid and trimethylsilanol (which can further condense to hexamethyldisiloxane). The identification of these and any other potential degradation products is typically achieved using hyphenated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). wordpress.com These techniques allow for the separation of the degradation products from the parent compound, followed by their structural elucidation based on their mass spectra.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient due to degradation. nih.govyoutube.com A key feature of a SIAM is its ability to separate the parent compound from its degradation products, impurities, and any other components in the sample matrix. researchgate.net

For this compound, a stability-indicating method would likely be a chromatographic method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). chromatographyonline.com The development of such a method would involve:

Forced Degradation : Generating degradation products through stress testing as described above.

Method Development : Optimizing the chromatographic conditions (e.g., column, mobile phase/temperature program, detector) to achieve baseline separation between this compound and its degradation products.

Method Validation : Validating the developed method according to established guidelines to ensure it is accurate, precise, specific, linear, and robust. researchgate.net

The development of a robust SIAM is essential for accurately assessing the stability of this compound and for ensuring the quality and reliability of any analytical data generated.

Applications in Advanced Omics Research

Lipidomics Profiling Utilizing Trimethylsilyl (B98337) Docosanoate Derivatization

Lipidomics, the large-scale study of lipids, heavily relies on robust analytical techniques to characterize the diverse landscape of lipid molecules. Trimethylsilyl derivatization is a widely adopted strategy in lipid profiling to make non-volatile compounds like fatty acids amenable to GC-MS analysis.

Very long-chain fatty acids, defined as fatty acids with 22 or more carbon atoms, play crucial roles in various biological processes and are implicated in several metabolic disorders. Docosanoic acid (C22:0), also known as behenic acid, is a key VLCFA found in various natural sources. Its analysis is often critical in understanding lipid metabolism.

The conversion of docosanoic acid to its trimethylsilyl ester allows for its effective separation and detection by GC-MS. This derivatization increases the volatility of the fatty acid, allowing it to be vaporized in the GC injector and travel through the analytical column for separation from other components in a sample. The resulting mass spectrum of trimethylsilyl docosanoate provides a unique fragmentation pattern that allows for its unambiguous identification and quantification. While specific quantitative data for this compound across a wide range of biological samples is often embedded within broader fatty acid profile studies, the methodology is a standard approach in lipidomics research.

Table 1: GC-MS Parameters for the Analysis of Trimethylsilyl (TMS) Derivatives of Fatty Acids

ParameterTypical Value/Condition
Gas Chromatograph Agilent 7890A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250-300 °C
Oven Program Initial temp. 100°C, ramp to 300°C at 5-10°C/min
Carrier Gas Helium
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-650

This table represents typical instrumental conditions for the analysis of TMS-derivatized fatty acids, including this compound. Actual parameters may vary depending on the specific application and instrumentation.

The analysis of fatty acid profiles is essential for understanding the biochemistry and physiology of various organisms. Trimethylsilyl derivatization is a versatile tool applied to a wide range of biological matrices.

Plant Extracts: In the analysis of plant lipids, particularly from oilseeds, the determination of the VLCFA content is important for assessing nutritional quality and potential industrial applications. For instance, the analysis of rapeseed or peanut oil would involve the extraction of total lipids, followed by hydrolysis to release free fatty acids, and subsequent derivatization to their TMS esters, including this compound, for GC-MS quantification.

Animal Tissues: In animal studies, the fatty acid composition of tissues such as the liver, adipose tissue, and brain can provide insights into metabolic health and disease. The analysis of docosanoic acid as its TMS derivative is crucial in studying peroxisomal disorders where the metabolism of VLCFAs is impaired.

Microbial Samples: The fatty acid profiles of microorganisms are used for taxonomic classification and for understanding their metabolic capabilities. The detection of specific fatty acids, including VLCFAs as their TMS derivatives, can serve as biomarkers for particular microbial species or groups.

Metabolomics Studies Involving Trimethylsilyl Esters

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. Trimethylsilylation is a cornerstone of GC-MS-based metabolomics due to its broad applicability to a wide range of compound classes, including amino acids, organic acids, sugars, and fatty acids.

In untargeted metabolomics studies, the goal is to capture as broad a snapshot of the metabolome as possible. When analyzing biological fluids or tissue extracts, the derivatization process converts numerous metabolites into their TMS derivatives. In such analyses, this compound would be one of many hundreds of compounds detected, and its presence and relative abundance would be considered within the context of the entire metabolic profile. Changes in the levels of this compound, along with other metabolites, can provide insights into the metabolic state of the organism under different physiological or pathological conditions.

In targeted metabolomics, specific metabolites or metabolic pathways are quantified with high precision and accuracy. For the quantitative analysis of docosanoic acid, a known amount of an internal standard (e.g., a stable isotope-labeled version of docosanoic acid) is added to the sample prior to extraction and derivatization. By comparing the peak area of the this compound to that of the derivatized internal standard, a precise quantification of the endogenous docosanoic acid concentration can be achieved.

Table 2: Representative Abundance of Docosanoic Acid in Various Biological Samples (as determined by GC-MS of its TMS derivative)

Biological MatrixOrganism/SourceTypical Concentration/Percentage of Total Fatty Acids
Plant Seed Oil Peanut (Arachis hypogaea)1-3%
Plant Seed Oil Rapeseed (Brassica napus)0.5-2%
Animal Tissue Bovine Adipose Tissue< 0.5%
Human Plasma Healthy IndividualsTrace amounts

Note: The values presented are approximate and can vary significantly based on diet, genetics, and environmental factors. The analysis is performed by converting the docosanoic acid to its volatile this compound derivative for GC-MS analysis.

Applications in Food Science and Nutritional Analysis

The fatty acid composition of food is a critical determinant of its nutritional value and health effects. The analysis of fats and oils in food products often requires the determination of the full spectrum of fatty acids, from short-chain to very long-chain.

The derivatization of docosanoic acid to this compound facilitates its analysis in various food matrices, including edible oils, dairy products, and processed foods. This allows for the accurate assessment of the behenic acid content, which is of interest due to its potential impact on plasma cholesterol levels. While behenic acid is a saturated fatty acid, its absorption in the human body is relatively low compared to other saturated fatty acids. Accurate quantification through methods involving this compound is essential for nutritional labeling and for research into the health effects of dietary fats.

In the quality control of food products, fatty acid profiling can be used to verify the authenticity of oils and fats and to detect adulteration. The presence and concentration of specific fatty acids, such as docosanoic acid, can be characteristic of certain types of oils.

An in-depth look at the chemical compound this compound and its application in advanced omics research is provided in this article. The focus is on its role in the assessment of fatty acid profiles in food products.

1 Assessment of Fatty Acid Profiles in Food Products

In the field of food science, gas chromatography-mass spectrometry (GC-MS) is a primary technique for the detailed analysis of fatty acid composition. unibuc.ro For accurate analysis of non-volatile compounds like fatty acids using GC-MS, a derivatization step is essential to increase their volatility. nih.gov One common method is silylation, which converts fatty acids into their trimethylsilyl (TMS) esters. spkx.net.cn Docosanoic acid, a saturated fatty acid with 22 carbon atoms, is converted to its derivative, this compound, for this purpose. This allows for its separation, identification, and quantification in various food matrices.

The presence and quantity of specific fatty acids, including docosanoic acid (also known as behenic acid), are important indicators of the quality, authenticity, and nutritional value of food products, particularly edible oils and fats. Research studies have utilized GC-MS to determine the fatty acid profiles of a variety of commercially available edible oils.

One such study developed and validated a GC-MS method for the simultaneous separation, detection, identification, and quantification of fatty acids in different oils and fats. unibuc.ro The fatty acids were analyzed as their methyl esters, a different derivatization technique, but the study provides valuable quantitative data on the presence of docosanoic acid in common food products. The principles of chromatographic separation and mass spectrometric detection are analogous for both trimethylsilyl and methyl ester derivatives.

The findings from this research for docosanoic acid (C22:0) are summarized in the interactive data table below.

Another study focused on the changes in fatty acid composition of edible oils upon heating. usm.my This research also employed GC-MS to profile the fatty acids and noted the presence of behenic acid (docosanoic acid) in groundnut oil. The study highlighted how heating can alter the fatty acid profile, with unsaturated fatty acids reacting to increase the percentage of certain saturated fatty acids, including behenic acid. usm.my

Further research into the fatty acid composition of various commercial vegetable oils in Kazakhstan using gas chromatography with flame-ionization detection (GC-FID) also quantified the levels of behenic acid. mdpi.com The results for behenic acid (C22:0) from this study are presented in the interactive data table below.

These studies demonstrate the utility of chromatographic methods in quantifying docosanoic acid in various food products. The conversion of docosanoic acid to this compound is a key step that facilitates its analysis by GC-MS, enabling detailed characterization of the fatty acid profiles of these foods. This information is crucial for nutritional labeling, quality control, and ensuring food authenticity.

Computational Chemistry Approaches to Trimethylsilyl Esters

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) are widely used to achieve a balance between accuracy and computational cost, making them suitable for molecules of the size of trimethylsilyl (B98337) docosanoate.

The long docosanoate chain of trimethylsilyl docosanoate allows for a vast number of possible conformations due to the rotation around its numerous single bonds. Conformational analysis aims to identify the low-energy structures that the molecule is most likely to adopt.

A systematic conformational search for a molecule as flexible as this compound is computationally demanding. A common strategy involves a multi-step approach. Initially, molecular mechanics force fields can be used to rapidly explore the potential energy surface and identify a set of low-energy conformers. These candidate structures are then subjected to more accurate quantum chemical calculations, typically using DFT, for geometry optimization. This process refines the molecular structures and provides more reliable relative energies.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Low-Energy Conformation
Cα-C-O-SiDefines the orientation of the silyl (B83357) group relative to the carbonyl.Close to 180° (anti or trans)
C-O-Si-C(methyl)Rotation around the O-Si bond.Staggered conformations
C-C-C-C (chain)Dihedral angles along the docosanoate backbone.Primarily anti (~180°) for an extended chain

Note: The values in this table are based on general principles of conformational analysis for long-chain esters and have not been specifically calculated for this compound.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Density Functional Theory (DFT) is a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed within DFT calculations to compute the isotropic magnetic shielding tensors for each nucleus. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Table 2: Predicted NMR Chemical Shifts (Illustrative)

AtomPredicted Chemical Shift Range (ppm)Notes
¹H (Si-(CH₃)₃)0.2 - 0.4Highly shielded environment.
¹H (-CH₂-COO-)2.2 - 2.5Deshielded by the adjacent carbonyl group.
¹³C (C=O)170 - 175Characteristic chemical shift for an ester carbonyl.
¹³C (Si-(CH₃)₃)-2 - 2Typical range for TMS groups.
²⁹Si15 - 25Based on data for similar trimethylsilyl esters.

Disclaimer: These are estimated values based on typical ranges for similar functional groups and are not the result of specific DFT calculations for this compound.

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using quantum chemistry. dtic.mil After geometry optimization, a frequency calculation (often at the same level of theory) yields the harmonic vibrational frequencies and their corresponding IR intensities. youtube.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore frequently scaled by an empirical factor to improve agreement with experiment. researchgate.net

For this compound, the most prominent calculated IR peak would be the C=O stretching vibration of the ester group, expected around 1700-1750 cm⁻¹. Other characteristic vibrations would include the C-H stretching of the alkyl chain and the trimethylsilyl group, and the Si-O stretching vibration.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can be used to explore its vast conformational space more extensively than static quantum chemical methods. By simulating the molecule in a solvent, one can observe the transitions between different conformations and understand its flexibility. This is particularly relevant for the long docosanoate chain, which can adopt various folded and extended states.

MD simulations are also invaluable for studying intermolecular interactions. By simulating multiple molecules of this compound, one can investigate their aggregation behavior in different environments. nih.govresearchgate.net This could be relevant for understanding its properties in solution or in biological systems. The simulations can provide quantitative information about interaction energies, radial distribution functions, and the formation of clusters or micelles. Coarse-grained MD simulations, where groups of atoms are represented as single particles, can be particularly useful for studying the large-scale aggregation of long-chain fatty acid derivatives over longer timescales. nih.govresearchgate.net

Simulation of Reaction Mechanisms in Silylation

Computational chemistry can provide detailed insights into the mechanism of the silylation reaction that forms this compound from docosanoic acid. The reaction typically involves the attack of the carboxylic acid's hydroxyl group on a silicon atom of a silylating agent (e.g., trimethylchlorosilane or N,O-bis(trimethylsilyl)trifluoroacetamide).

Quantum chemical methods can be used to model the reaction pathway, identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed, and the activation energy, which determines the reaction rate, can be determined.

For complex reactions, especially those in solution or catalyzed by enzymes, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. nih.govnih.gov In a QM/MM simulation, the reacting species (the carboxylic acid and the silylating agent) are treated with a high-level QM method, while the surrounding solvent molecules and other environmental factors are described using a more computationally efficient MM force field. frontiersin.org This allows for the inclusion of environmental effects on the reaction mechanism and energetics, providing a more realistic model of the chemical transformation. researchgate.net

Chemoinformatics and Data Analysis for Large-Scale Omics Data Integration

This compound is often encountered in metabolomics studies, where gas chromatography-mass spectrometry (GC-MS) is a common analytical technique. nih.govmdpi.com Silylation is a derivatization step used to increase the volatility and thermal stability of metabolites like fatty acids, making them amenable to GC-MS analysis. mdpi.comthescipub.com The large and complex datasets generated in these "omics" experiments require sophisticated chemoinformatics and data analysis tools for processing and interpretation. springernature.com

Chemoinformatics plays a crucial role in several aspects of analyzing data that includes this compound:

Metabolite Identification: The experimental mass spectrum of this compound can be compared against spectral libraries for identification. Computational methods can also predict fragmentation patterns of silylated molecules, aiding in the identification of unknown compounds. nih.gov

Retention Time Prediction: The retention time in chromatography is a key identifier for a compound. Machine learning models, a core component of chemoinformatics, are increasingly used to predict the retention times of metabolites, including their trimethylsilyl derivatives. researchgate.netnih.govmdpi.comnih.govrsc.orgresearchgate.net These models are trained on large datasets of known compounds and use molecular descriptors (calculated from the 2D or 3D structure of the molecule) to predict the retention time of unknown or uncharacterized metabolites.

Data Integration: In multi-omics studies, data from different analytical platforms (e.g., metabolomics, proteomics, transcriptomics) are integrated to gain a holistic understanding of a biological system. Chemoinformatics provides the tools and algorithms to map identified metabolites like this compound onto metabolic pathways and correlate their abundance with changes in genes and proteins. This integration is essential for building comprehensive biological models and understanding the functional context of metabolic changes.

Future Research Directions and Emerging Methodologies

Development of Novel Silylating Agents for Enhanced Derivatization Efficacy

The efficacy of converting docosanoic acid to trimethylsilyl (B98337) docosanoate is paramount for accurate quantification. While traditional silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used, research is moving towards the development of new reagents with improved characteristics. restek.comchromtech.com Future silylating agents are being designed to offer faster reaction times, milder reaction conditions, and the formation of more stable derivatives. nih.govresearchgate.net

One area of development is the creation of silylating agents that are less susceptible to moisture, a common issue that can hinder derivatization efficiency and lead to inconsistent results. restek.comsigmaaldrich.com Additionally, new reagents may be tailored to selectively derivatize specific functional groups, which would be particularly advantageous when analyzing complex biological matrices where multiple classes of compounds are present. The goal is to produce trimethylsilyl docosanoate with higher yields and purity, minimizing the formation of analytical artifacts. wordpress.com

Future research will likely focus on silylating agents that offer:

Increased Reactivity: To shorten sample preparation times.

Greater Stability: Both for the reagent and the resulting this compound derivative.

Improved Selectivity: To reduce interference from other compounds in the sample.

Reduced Moisture Sensitivity: To enhance the robustness of the derivatization method.

Integration of Advanced Analytical Platforms (e.g., GCxGC-MS)

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) represents a significant leap forward in the separation and identification of complex mixtures. This technique offers substantially higher peak capacity and resolution compared to conventional one-dimensional GC-MS. mdpi.com For the analysis of this compound, particularly in intricate biological or environmental samples, GCxGC-MS can provide a more detailed and accurate profile of fatty acids.

The enhanced separation power of GCxGC allows for the resolution of isomeric fatty acids and the separation of this compound from co-eluting matrix components that might interfere with its detection in 1D-GC-MS. This leads to improved signal-to-noise ratios and more reliable quantification. The structured nature of GCxGC chromatograms, where chemically related compounds often appear in distinct patterns, can also aid in the identification of unknown fatty acids and their derivatives.

The integration of high-resolution mass spectrometry (HRMS) with GCxGC will further augment the capabilities for analyzing this compound, providing highly accurate mass measurements that facilitate unambiguous elemental composition determination and structural elucidation.

High-Throughput Screening and Automation in Derivatization Processes

The increasing demand for large-scale metabolomic and lipidomic studies necessitates the development of high-throughput and automated sample preparation methods. nih.govnih.gov Manual derivatization of docosanoic acid to this compound can be a bottleneck in the analytical workflow, being both time-consuming and a potential source of variability. nih.gov

Robotic autosamplers and liquid handling systems are being increasingly employed to automate the entire derivatization process, from reagent addition and mixing to heating and subsequent injection into the GC-MS system. nih.gov Automation offers several advantages:

Increased Sample Throughput: A larger number of samples can be processed in a shorter amount of time.

Improved Reproducibility: Minimizing manual intervention reduces the potential for human error and ensures that all samples are treated identically. nih.gov

Reduced Reagent Consumption: Automated systems can be programmed to use smaller volumes of reagents, leading to cost savings and reduced waste.

Future developments will likely see the integration of derivatization with other sample preparation steps, such as extraction and cleanup, into a single, fully automated platform.

Enhanced Sensitivity and Specificity in Trace Analysis

The detection and quantification of trace levels of docosanoic acid are crucial in many fields, including biomarker discovery and environmental monitoring. Consequently, there is a continuous drive to enhance the sensitivity and specificity of analytical methods for this compound.

Improvements in mass spectrometry instrumentation, such as the development of more efficient ion sources and detectors, are leading to lower limits of detection. The use of tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides a high degree of specificity for the analysis of this compound, even in complex matrices. nih.gov

Further enhancements in sensitivity may be achieved through the development of novel derivatization strategies that introduce a specific chemical tag onto the docosanoic acid molecule, which can then be detected with high sensitivity by a specialized detector. Additionally, advances in sample extraction and pre-concentration techniques will play a vital role in enriching the analyte of interest before derivatization and analysis.

Advanced Chemometric and Bioinformatic Tools for Deeper Insights

The large and complex datasets generated by modern analytical platforms, particularly in lipidomics and metabolomics, require sophisticated data processing and analysis tools. nih.govresearchgate.net Chemometrics and bioinformatics play a crucial role in extracting meaningful biological information from the vast amount of data produced during the analysis of this compound and other metabolites. nih.govthermofisher.com

Advanced algorithms are being developed for tasks such as peak deconvolution, alignment, and normalization of chromatographic data. clipidomics.comoup.com Multivariate statistical analysis techniques, including principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are used to identify patterns and correlations in the data, which can help in distinguishing between different sample groups or identifying potential biomarkers. thermofisher.com

Lipid-focused databases and pathway analysis tools are also becoming increasingly important for the biological interpretation of lipidomics data. nih.govclipidomics.com These tools can help to place the observed changes in this compound levels within the broader context of lipid metabolism and cellular signaling pathways. nih.gov

Future developments in this area will likely involve the integration of data from multiple "omics" platforms (e.g., genomics, proteomics, metabolomics) to provide a more holistic understanding of biological systems.

Exploration of this compound in Novel Application Areas

While the analysis of this compound is well-established in areas such as metabolomics and food science, there is potential for its application in other scientific and industrial fields. For instance, the unique properties of long-chain fatty acids and their derivatives could be exploited in materials science for the development of novel polymers, lubricants, or surfactants.

In environmental science, the analysis of this compound could be used to trace the sources of organic matter in various ecosystems or to monitor the biodegradation of lipids. In the field of cultural heritage, the identification of specific fatty acid profiles, including docosanoic acid, can provide insights into the materials and techniques used in historical artifacts.

Furthermore, the development of silicon-containing fatty acid derivatives is being explored for their potential as novel therapeutic agents. nih.gov Research in these and other emerging areas will undoubtedly uncover new and valuable applications for this compound.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing trimethylsilyl docosanoate, and what analytical techniques validate its purity?

  • This compound is typically synthesized via silylation reactions, where docosanoic acid reacts with trimethylsilylating agents (e.g., hexamethyldisilazane) under anhydrous conditions. Key parameters include temperature control (~60–80°C) and inert atmosphere to prevent hydrolysis of the silyl group.
  • Purity validation employs gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatives, as described in metabolomics protocols using electron impact MS (50–600 m/z range) . Cross-referencing retention indices with NIST library data ensures accurate identification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • While trimethylsilyl derivatives are not universally classified as hazardous, their handling requires anhydrous conditions and personal protective equipment (gloves, goggles). Safety data sheets for structurally similar compounds (e.g., trimethylsilyl acetimidate) emphasize use in fume hoods and avoidance of moisture to prevent exothermic reactions . Non-emergency toxicity inquiries should reference institutional guidelines or poison control centers .

Q. How is this compound utilized in lipid derivatization for GC-MS analysis?

  • The compound serves as a derivatization agent to increase volatility of long-chain fatty acids. Ethyl acetate extraction followed by trimethylsilylation is a common workflow, with GC-MS parameters optimized for high molecular weight analytes (e.g., column temperature gradients). Peak alignment with NIST libraries and internal standards (e.g., deuterated analogs) mitigates false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in dimerization kinetics when using α-substituted trimethylsilyl derivatives?

  • Studies on α-methyl-substituted furan derivatives reveal that steric hindrance from trimethylsilyl groups alters dimerization pathways. Conflicting kinetic data may arise from solvent polarity or competing side reactions. Methodological adjustments include:

  • Systematic variation of solvent dielectric constants (e.g., toluene vs. THF).
  • Monitoring reaction intermediates via in situ NMR or high-resolution MS .
  • Triangulating data across multiple analytical techniques (e.g., HPLC, GC-MS) to validate product ratios .

Q. What experimental design considerations are essential for studying this compound in microbial metabolite profiling?

  • Hypothesis-driven design: Link microbial activity (e.g., gut microbiota) to docosanoate metabolism by spiking cultures with isotopically labeled this compound (e.g., ¹³C or deuterated forms).
  • Controls: Include blanks to account for abiotic degradation and matrix effects.
  • Data normalization: Use internal standards (e.g., ethyl docosanoate) to correct for extraction efficiency .
  • Statistical rigor: Apply multivariate analysis (PCA or PLS-DA) to distinguish diet-dependent metabolite variations .

Q. How can researchers optimize the stability of this compound in long-term storage for reproducibility?

  • Stability tests under varying conditions (temperature, humidity, light) show that anhydrous storage at –20°C in amber vials with molecular sieves extends shelf life. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) predict long-term stability. Purity reassessment via GC-MS before critical experiments is mandatory .

Q. What strategies address discrepancies in quantifying this compound across different chromatographic systems?

  • Calibrate instruments using certified reference materials (CRMs) from authoritative sources (e.g., NIST).
  • Validate column selectivity: Polar vs. non-polar stationary phases may yield retention time shifts.
  • Harmonize data by adopting consensus protocols, such as those outlined in the Journal of Chromatography for trimethylsilyl derivatives .
  • Perform inter-laboratory comparisons to identify systematic biases .

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